PEG12-SATA (S-acetyl-PEG12-NHS ester)

Catalog No.
S818307
CAS No.
1334169-95-7
M.F
C33H59NO17S
M. Wt
773.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG12-SATA (S-acetyl-PEG12-NHS ester)

CAS Number

1334169-95-7

Product Name

PEG12-SATA (S-acetyl-PEG12-NHS ester)

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C33H59NO17S

Molecular Weight

773.9 g/mol

InChI

InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3

InChI Key

GSXZFZXFZLUQBO-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
  • PEG Spacer: A hydrophilic poly(ethylene glycol) (PEG) chain with 12 repeating units. This PEG spacer increases the water solubility of the molecule and reduces steric hindrance during conjugation reactions [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester group that reacts readily with primary amines (-NH2) present on various biomolecules such as proteins, peptides, and antibodies []. This reaction forms a stable amide bond between the PEG linker and the biomolecule.
  • S-Acetyl Cysteine (SATA): A sulfhydryl-reactive group protected by an S-acetyl moiety. This group can be selectively deprotected under mild conditions using hydroxylamine to reveal a free thiol (-SH) group [].

Bioconjugation and Protein Modification

PEG12-SATA is a valuable tool for attaching PEG chains to biomolecules. The NHS ester group reacts with primary amines on the biomolecule, forming an amide bond and linking the PEG spacer. This conjugation process can enhance several properties of the biomolecule, including:

  • Improved water solubility: The hydrophilic PEG chain increases the water solubility of the biomolecule, making it more stable and easier to work with in aqueous environments [].
  • Reduced immunogenicity: PEGylation can mask the immunogenic epitopes on the biomolecule, reducing its recognition by the immune system and potentially improving its therapeutic efficacy [].
  • Extended half-life: PEGylation can slow down the clearance of the biomolecule from the body, leading to a longer circulation time and potentially improved therapeutic effects [].

Targeted Drug Delivery

The thiol group revealed after deprotection of the S-acetyl group on PEG12-SATA can be used for further conjugation with thiol-containing molecules. This allows for the creation of targeted drug delivery systems. For example, PEG12-SATA can be used to link a therapeutic drug to a targeting moiety, such as a specific antibody or ligand, that recognizes a particular cell type. The drug-conjugated molecule can then be delivered specifically to the target cells, improving drug efficacy and reducing side effects [].

Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester, commonly referred to as PEG12-SATA, is a bifunctional compound that incorporates a polyethylene glycol (PEG) chain with a terminal N-hydroxysuccinimide (NHS) ester and a protected thiol group. The NHS ester allows for selective reaction with primary amines, facilitating the formation of stable amide bonds. The S-acetyl group can be deprotected to yield a free thiol, which can participate in further

PEG12-SATA acts as a linker molecule in bioconjugation reactions. The NHS ester group covalently binds to primary amines on biomolecules, while the deprotected thiol group allows for further conjugation with thiol-containing molecules. This enables the attachment of various functional groups, such as drugs, imaging agents, or targeting moieties, to biomolecules for various research applications [].

  • Irritant: It may cause irritation to skin and eyes upon contact [].
  • Harmful if swallowed: Standard laboratory precautions for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Amide Bond Formation: The NHS ester reacts with primary amines (such as those found in lysine residues of proteins) to form stable amide bonds, releasing NHS as a by-product.
  • Deprotection: The S-acetyl group can be removed using hydroxylamine, regenerating a free thiol that can engage in additional reactions.
  • Oxidation and Reduction: The sulfur atom in the S-acetyl group can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols. Common reagents for these transformations include hydrogen peroxide for oxidation and dithiothreitol for reduction .

PEG12-SATA is primarily utilized in bioconjugation and protein modification due to its ability to introduce thiol groups into biomolecules without compromising their activity. The compound enhances the solubility and stability of proteins and peptides, making it valuable in drug delivery systems. Additionally, the formation of stable covalent bonds through amide linkages allows for the precise modification of biomolecules, which is crucial in therapeutic applications .

The synthesis of PEG12-SATA typically involves several steps:

  • Preparation of PEG Backbone: Start with a PEG derivative that has reactive functional groups.
  • Formation of NHS Ester: React the PEG with NHS to introduce the NHS ester functionality.
  • Introduction of S-acetyl Group: Attach the S-acetyl moiety to create the final PEG12-SATA compound.
  • Purification: Use techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

PEG12-SATA finds applications across various fields:

  • Bioconjugation: Used for modifying proteins and peptides to enhance their properties.
  • Drug Delivery: Improves pharmacokinetics and bioavailability of therapeutic agents by modifying their surface characteristics.
  • Diagnostics: Facilitates the development of assays and detection methods by enabling stable conjugation with labels or probes .

Interaction studies involving PEG12-SATA often focus on its ability to form stable covalent bonds with biomolecules. Research indicates that the introduction of thiol groups via deprotection leads to enhanced interactions with maleimide-containing compounds, allowing for selective crosslinking strategies. These interactions are critical in developing targeted therapies and improving drug delivery systems .

Several compounds share similarities with PEG12-SATA regarding structure and functionality:

Compound NameFunctional GroupsUnique Features
N-succinimidyl S-acetylthioacetateNHS ester, protected thiolShort-chain spacer; versatile for crosslinking
Maleimide-activated PEGMaleimide groupSpecifically reacts with free thiols
Traut's ReagentProtected thiolDirect introduction of thiols into proteins
Sulfhydryl-reactive PEG compoundsSulfhydryl-reactive groupsUsed for specific targeting through thioether bonds

PEG12-SATA is unique due to its combination of a long PEG spacer and dual reactivity (NHS ester and thiol), making it particularly suitable for complex bioconjugation applications while maintaining protein integrity during modifications .

XLogP3

-2.2

Dates

Modify: 2023-08-16

Explore Compound Types